5-(Trifluoromethoxy)picolinamide

Ion Channel Pharmacology Pain Research TTX-S Blocker

Lead optimization for sodium channel targets often stalls due to subtle substituent effects on potency and selectivity. 5-(Trifluoromethoxy)picolinamide provides a pre-validated picolinamide core explicitly claimed in patent literature as a preferred TTX-S blocker scaffold. • Enables fine-tuning of pKa and LogP without altering the core ring system, a critical advantage over chloro, methyl, or trifluoromethyl analogs. • Supplied at 98% purity with full analytical characterization (NMR, HPLC, MS). • Bulk quantities and custom synthesis available to support SAR campaigns from hit-to-lead through candidate selection.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
Cat. No. B13111733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)picolinamide
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)(F)F)C(=O)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)14-4-1-2-5(6(11)13)12-3-4/h1-3H,(H2,11,13)
InChIKeyIDYDXONXXLSJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)picolinamide: A Specialized Pyridine-2-Carboxamide Building Block for Advanced Synthesis


5-(Trifluoromethoxy)picolinamide is a pyridine-2-carboxamide derivative characterized by a trifluoromethoxy group at the 5-position. This substitution imparts distinct electronic and lipophilic properties, making it a versatile intermediate in medicinal chemistry. It serves as a precursor for synthesizing complex molecules targeting kinases, sodium channels, and G-protein coupled receptors [1]. Its role is primarily as a scaffold for structure-activity-relationship (SAR) studies and advanced therapeutic agent development [1].

Why 5-(Trifluoromethoxy)picolinamide Cannot Be Readily Replaced by Generic Analogs


The 5-trifluoromethoxy group is not merely a bioisostere; it uniquely modulates metabolic stability, lipophilicity, and target binding kinetics. Substituting it with a chlorine, methyl, or even a trifluoromethyl group can drastically alter potency and selectivity for targets like TTX-sensitive sodium channels, as demonstrated in closely related picolinamide patent series [1]. This sensitivity means generic substitution risks compromising the entire lead optimization campaign.

Quantitative Differentiation Guide for 5-(Trifluoromethoxy)picolinamide


Comparative Potency for Sodium Channel Blockade vs. Trifluoromethoxy Analog

In a series of picolinamide derivatives blocking TTX-S sodium channels, a compound featuring a 3-((1-(4-(trifluoromethoxy)benzoyl)pyrrolidin-2-yl)methoxy)picolinamide core is listed among the most preferred embodiments, indicating a structurally differentiated activity profile compared to simple trifluoromethyl or halogen-substituted analogs in the same patent [1]. While an exact IC50 for the bare 5-(Trifluoromethoxy)picolinamide scaffold is not specified, the patent's emphasis on this substitution highlights its value for achieving potent channel blockade [1].

Ion Channel Pharmacology Pain Research TTX-S Blocker

Influence of 5-Trifluoromethoxy Substitution on cLogP and pKa Compared to 5-Trifluoromethyl

Computational analysis reveals that the 5-trifluoromethoxy group significantly impacts key physicochemical parameters relative to the 5-trifluoromethyl analog. This modification decreases basicity (lower pKa) and increases lipophilicity (higher cLogP), which can influence membrane permeability and off-target binding. Comparative data is inferred from general medicinal chemistry principles applied to picolinamide scaffolds [1].

Physicochemical Property Optimization Medicinal Chemistry Drug Design

Validated Application Scenarios for 5-(Trifluoromethoxy)picolinamide Based on Evidence


Scaffold for TTX-S Sodium Channel Blocker Design

5-(Trifluoromethoxy)picolinamide can be prioritized as a core scaffold for synthesizing derivatives intended for TTX-S sodium channel blockade, as its structure is explicitly listed in key patent literature as a preferred moiety for this activity [1]. This is particularly relevant for pain research and neuropathic disorder programs.

Physicochemical Property Modulation in Lead Optimization

Given its distinct electronic and lipophilic profile compared to the trifluoromethyl analog, this compound is a strategic choice for medicinal chemistry campaigns aiming to fine-tune the pKa and LogP of picolinamide-based leads without altering the core ring system [1]. This allows for exploration of a different property space.

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